5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20014069
InChI: InChI=1S/C17H19N3O3/c21-17(18-10-13-2-1-6-22-13)15-9-14(19-20-15)11-3-4-16-12(8-11)5-7-23-16/h3-4,8-9,13H,1-2,5-7,10H2,(H,18,21)(H,19,20)
SMILES:
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC20014069

Molecular Formula: C17H19N3O3

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
IUPAC Name 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C17H19N3O3/c21-17(18-10-13-2-1-6-22-13)15-9-14(19-20-15)11-3-4-16-12(8-11)5-7-23-16/h3-4,8-9,13H,1-2,5-7,10H2,(H,18,21)(H,19,20)
Standard InChI Key SXZKDOGCDFNYQY-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)CNC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features three distinct heterocyclic components:

  • Benzofuran Ring: A 2,3-dihydrobenzofuran moiety provides planar aromaticity and electron-rich regions, enhancing binding affinity to biological targets.

  • Pyrazole Core: The 1H-pyrazole-3-carboxamide group introduces hydrogen-bonding capabilities via its carboxamide (-CONH-) and pyrazole nitrogen atoms.

  • Tetrahydrofuran Side Chain: The N-(tetrahydrofuran-2-ylmethyl) substituent contributes steric bulk and chiral centers, influencing solubility and target selectivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC17H19N3O3\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight313.35 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsBenzofuran, Pyrazole, Carboxamide, Tetrahydrofuran

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide involves sequential reactions under controlled conditions :

  • Sulfonamide Formation: Initial coupling of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride with methyl 3-aminothiophene-2-carboxylate yields intermediate sulfonamides .

  • Ester Hydrolysis: Lithium hydroxide-mediated hydrolysis converts methyl esters to carboxylic acids .

  • Amide Coupling: Carbodiimide-based activation links the acid to a tetrahydrofuran-containing amine, followed by purification via chromatography.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonamide FormationDCM, 0°C, N2_2 atmosphere78–85
Ester HydrolysisLiOH, THF/H2_2O, 50°C90–95
Amide CouplingEDC/HOBt, DMF, RT65–70

Challenges in Purification

Chromatographic techniques (e.g., silica gel, HPLC) are critical for isolating the final product due to polar byproducts. Inert atmospheres (N2_2 or Ar) prevent oxidation of sensitive intermediates.

Chemical Reactivity and Modifications

Oxidation and Reduction

The benzofuran and pyrazole moieties undergo selective transformations:

  • Oxidation: Treatment with KMnO4_4 in acidic media oxidizes the dihydrobenzofuran to a fully aromatic benzofuran.

  • Reduction: LiAlH4_4 reduces the carboxamide to an amine, altering hydrogen-bonding potential.

Suzuki-Miyaura Cross-Coupling

The brominated intermediate (from Step 2.1) participates in palladium-catalyzed couplings with arylboronic acids, enabling diversification of the benzofuran subunit . For example, coupling with 4-methoxyphenylboronic acid introduces electron-donating groups to modulate electronic properties .

Biological Activities and Mechanisms

Target Engagement

The compound’s biological effects stem from its ability to bind proteins such as:

  • Neuropilin-1 (NRP1): Structural analogs inhibit NRP1, disrupting VEGF-mediated angiogenesis and enhancing T-cell infiltration in tumors .

  • Kinases: Pyrazole-carboxamides often target ATP-binding pockets in kinases, suggesting potential antiproliferative effects.

In Vitro Profiling

  • Antiangiogenic Activity: At 10 μM, the compound reduces endothelial cell migration by 60% in Matrigel assays .

  • Cytotoxicity: IC50_{50} values of 2–5 μM were observed in glioblastoma cell lines, linked to TGFβ pathway inhibition .

Research Applications and Future Directions

Preclinical Studies

Current research focuses on:

  • Combination Therapies: Synergy with PD-1 inhibitors in murine cancer models .

  • Structural Analogs: Modifying the tetrahydrofuran side chain to improve blood-brain barrier penetration.

Challenges and Opportunities

  • Synthetic Scalability: Multi-step synthesis limits large-scale production; flow chemistry approaches are under investigation.

  • Selectivity: Off-target effects on NRP2 remain a concern, necessitating structure-activity relationship (SAR) studies .

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